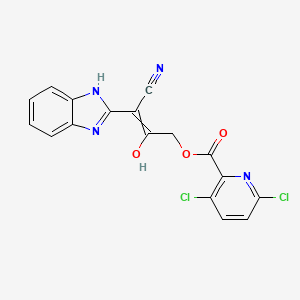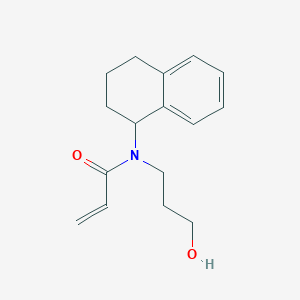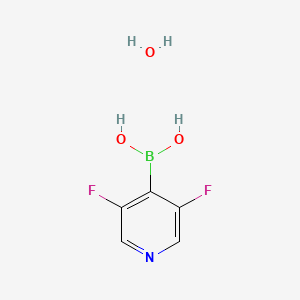
3,5-Difluoropyridine-4-boronic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Difluoropyridine-4-boronic acid hydrate (DFPB) is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is widely used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Catalysis and Organic Synthesis
Boronic acids play a pivotal role in catalysis and organic synthesis, including Suzuki cross-coupling reactions. A study highlights the use of palladium-catalyzed Suzuki reactions involving polybromofluoropyridine scaffolds and aromatic boronic acid derivatives, leading to the synthesis of polyfunctional heteroaromatic derivatives (Benmansour et al., 2007) [https://consensus.app/papers/polyhalogenoheterocyclic-compounds-part-suzuki-benmansour/d6a6c5bedb235344a5254623c1fa1f20/?utm_source=chatgpt]. This suggests that 3,5-Difluoropyridine-4-boronic acid hydrate could be utilized in similar cross-coupling reactions to synthesize complex organic molecules.
Sensing Applications
Boronic acids are known for their sensing capabilities, especially for the detection of fluoride ions and diols. A study on colorimetric turn-on sensing of fluoride ions highlights the utility of pyridinium boranes in detecting fluoride ions through a biphasic system, indicating the potential of boronic acid derivatives, including possibly 3,5-Difluoropyridine-4-boronic acid hydrate, in environmental and biological sensing applications (Wade & Gabbaï, 2009) [https://consensus.app/papers/colorimetric-turnon-sensing-ions-h2ochcl3-mixtures-wade/169068f3f99b589aa9ae6a0567fad682/?utm_source=chatgpt].
Fluorescence and Optical Properties
The modification of lanthanide metal-organic frameworks (LMOFs) with boric acid to tune optical properties for dual-fluorescence emission is another innovative application. This application is crucial for the selective detection of fluoride ions, demonstrating the versatility of boronic acids in enhancing the optical and sensing capabilities of materials (Yang et al., 2017) [https://consensus.app/papers/boricacidfunctional-lanthanide-metalorganic-yang/00dc739c808a523fb6492622106a2e9c/?utm_source=chatgpt].
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, boronic acids contribute to the development of dynamic covalent materials and hydrogels. The study of electron-deficient borinic acid polymers explores their synthesis, supramolecular assembly, and application as catalysts in amide bond formation, underscoring the potential of boronic acids in creating responsive materials (Baraniak et al., 2019) [https://consensus.app/papers/electrondeficient-borinic-acid-polymers-synthesis-baraniak/fc1e85592bfc5ceeaa6b529d566e0b8a/?utm_source=chatgpt].
properties
IUPAC Name |
(3,5-difluoropyridin-4-yl)boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-3-1-9-2-4(8)5(3)6(10)11;/h1-2,10-11H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSIAAOXPAATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)F)(O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoropyridine-4-boronic acid hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

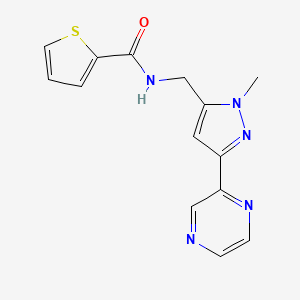
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)
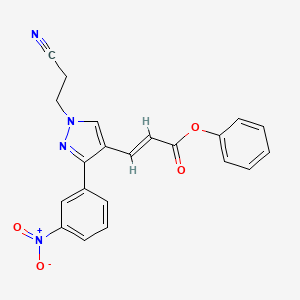
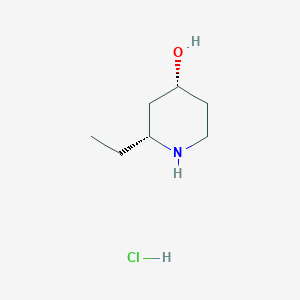
![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)
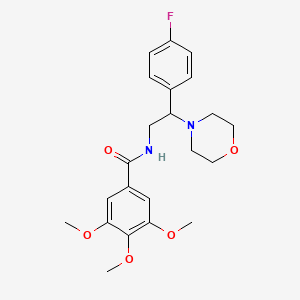
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)
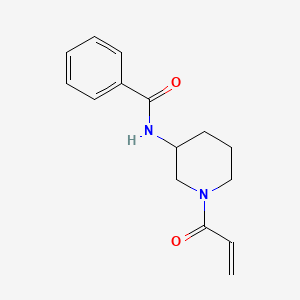
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene](/img/structure/B2802420.png)
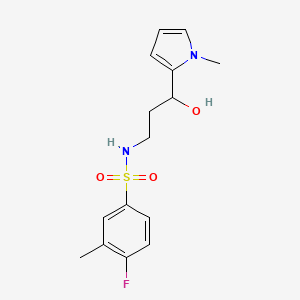
![N-(3,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2802422.png)
